molecular formula C9H12O2 B6246255 methyl 2-cyclopropylpent-4-ynoate CAS No. 2408963-01-7

methyl 2-cyclopropylpent-4-ynoate

Cat. No.: B6246255
CAS No.: 2408963-01-7
M. Wt: 152.2
InChI Key:
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Description

Methyl 2-cyclopropylpent-4-ynoate is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a liquid at room temperature and is known for its unique structure, which includes a cyclopropyl group and an alkyne functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropylpent-4-ynoate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylacetylene with methyl acrylate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The product is then purified through distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropylpent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyclopropylpent-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropylpent-4-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes or catalysts that target the functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyclopropylpent-4-enoate: Similar structure but with an alkene group instead of an alkyne.

    Ethyl 2-cyclopropylpent-4-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-cyclopropylhex-4-ynoate: Similar structure but with an additional carbon in the chain.

Uniqueness

Methyl 2-cyclopropylpent-4-ynoate is unique due to its combination of a cyclopropyl group and an alkyne functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

CAS No.

2408963-01-7

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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